molecular formula C23H23F3N2O B3122427 6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 303146-85-2

6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No.: B3122427
CAS No.: 303146-85-2
M. Wt: 400.4 g/mol
InChI Key: NCGJJUMSWZBHJS-DHZHZOJOSA-N
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Description

6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-4,5-dihydro-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C23H23F3N2O and its molecular weight is 400.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-4,5-dihydro-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and herbicidal applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the following components:

  • Pyridazinone Core : The core structure contributes to its pharmacological properties.
  • Trifluoromethyl Group : This group enhances lipophilicity and may influence biological activity.
  • Isopropylstyryl Substitution : This moiety may play a role in receptor binding and activity modulation.

Anticancer Potential

Recent studies have indicated that pyridazinone derivatives, including our compound of interest, exhibit promising anticancer properties. For instance, a related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The mechanism appears to involve:

  • Inhibition of Angiogenesis : The compound showed efficacy in reducing blood vessel formation in tumor tissues, which is critical for tumor growth and metastasis.
  • Matrix Metalloproteinase Inhibition : Computational docking studies revealed strong binding affinities to MMP-2 and MMP-9, enzymes involved in cancer progression.
CompoundBinding Energy (kcal/mol)Target Enzyme
BPU-9.0MMP-2
BPU-7.8MMP-9

Herbicidal Activity

Another aspect of biological activity explored is the herbicidal potential of pyridazinone derivatives. A study focused on novel 4-(3-trifluoromethylphenyl)-2H-pyridazin-3-one derivatives found that certain modifications led to enhanced herbicidal properties. The mechanism of action is hypothesized to involve:

  • Disruption of Plant Metabolism : Similar compounds have been shown to interfere with essential metabolic pathways in plants.

Case Studies

  • Antitumor Activity Assessment :
    • A study utilized shell-less chick chorioallantoic membrane (CAM) assays to evaluate the antitumor effects of a structurally related pyridazinone compound. Results indicated significant tumor growth inhibition and reduced angiogenesis.
  • Herbicidal Efficacy :
    • Research on pyridazinone derivatives highlighted their effectiveness against specific weed species, providing insights into their potential use in agricultural applications.

Properties

IUPAC Name

6-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O/c1-16(2)19-9-6-17(7-10-19)8-11-21-12-13-22(29)28(27-21)15-18-4-3-5-20(14-18)23(24,25)26/h3-11,14,16H,12-13,15H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGJJUMSWZBHJS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-4,5-dihydro-3(2H)-pyridazinone
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6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-4,5-dihydro-3(2H)-pyridazinone
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6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-4,5-dihydro-3(2H)-pyridazinone
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6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-4,5-dihydro-3(2H)-pyridazinone
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6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-4,5-dihydro-3(2H)-pyridazinone
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6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-4,5-dihydro-3(2H)-pyridazinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.